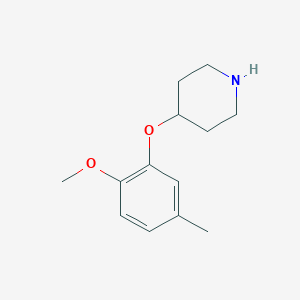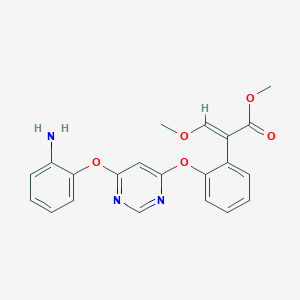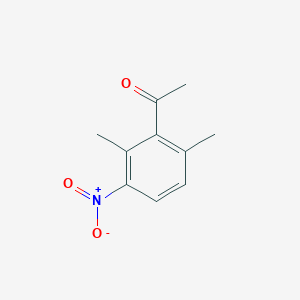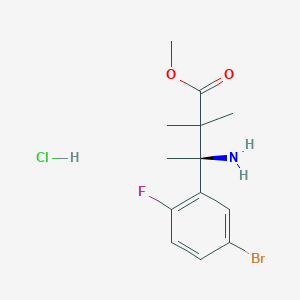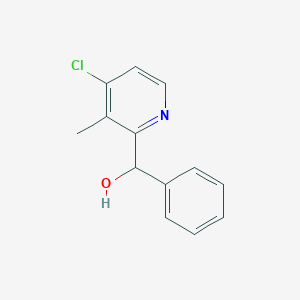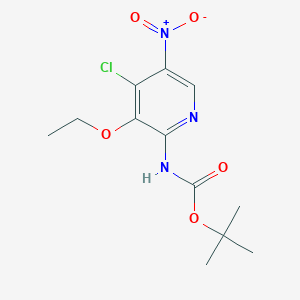
tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro group, an ethoxy group, and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-ethoxy-5-nitropyridine with tert-butyl carbamate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization .
化学反応の分析
Types of Reactions: tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon.
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Reduction Reactions: Products include amino-substituted pyridines.
Oxidation Reactions: Products include carboxylic acid derivatives.
科学的研究の応用
Chemistry: tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinities and mechanisms of action of carbamate-based drugs .
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its activity against various biological targets, including enzymes and receptors. Its derivatives are studied for their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active ingredients for pesticides and drugs .
作用機序
The mechanism of action of tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzymatic functions, resulting in the inhibition of biological processes. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar carbamate structure but with an ethynyl group instead of a chloro and ethoxy group.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound features a bromothiophene moiety instead of the pyridine ring.
Uniqueness: tert-Butyl (4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of multiple functional groups (chloro, ethoxy, and nitro) on the pyridine ring.
特性
CAS番号 |
1956331-11-5 |
|---|---|
分子式 |
C12H16ClN3O5 |
分子量 |
317.72 g/mol |
IUPAC名 |
tert-butyl N-(4-chloro-3-ethoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16ClN3O5/c1-5-20-9-8(13)7(16(18)19)6-14-10(9)15-11(17)21-12(2,3)4/h6H,5H2,1-4H3,(H,14,15,17) |
InChIキー |
MJFSELMRQKUNLP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


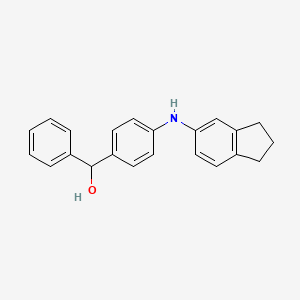

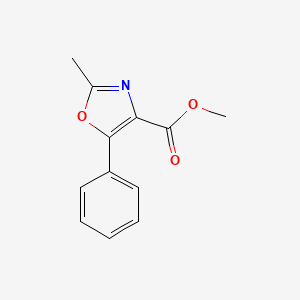
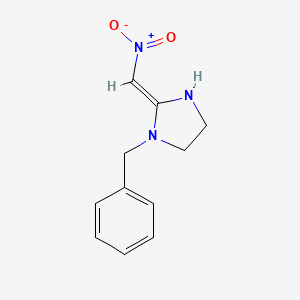
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)

